molecular formula C21H19N9O2S B12416370 4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide

4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide

Cat. No.: B12416370
M. Wt: 461.5 g/mol
InChI Key: YARRJWUINHALEQ-ZVHZXABRSA-N
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Description

4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, an aniline group, a pyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with aniline under controlled conditions to form 4-anilino-1,3,5-triazine.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced by reacting the intermediate with pyridine-2-carbaldehyde in the presence of a suitable base to form the hydrazone derivative.

    Formation of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyridine moieties.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-anilino-6-morpholino-1,3,5-triazine: Similar in structure but lacks the pyridine and benzenesulfonamide groups.

    4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a triazine ring.

    4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Contains a stilbene moiety and is used as a fluorescent whitening agent.

Uniqueness

The uniqueness of 4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the triazine ring, pyridine moiety, and benzenesulfonamide group allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H19N9O2S

Molecular Weight

461.5 g/mol

IUPAC Name

4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C21H19N9O2S/c22-33(31,32)18-11-9-16(10-12-18)26-20-27-19(25-15-6-2-1-3-7-15)28-21(29-20)30-24-14-17-8-4-5-13-23-17/h1-14H,(H2,22,31,32)(H3,25,26,27,28,29,30)/b24-14+

InChI Key

YARRJWUINHALEQ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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